C8-Ethyl vs. C8-Methyl: Aldose Reductase Inhibitory Potency Inferred from a Matched Molecular Pair
No head‑to‑head comparison exists for the exact target compound. However, a closely matched analog—(8‑methyl‑3‑[[2‑oxo‑2‑(propylamino)ethyl]sulfanyl]‑5H‑[1,2,4]triazino[5,6‑b]indol‑5‑yl)acetic acid—differs only at the 8‑position (methyl vs. ethyl) and the 5‑position (acetic acid vs. methyl). This analog inhibits aldose reductase with an IC50 of 0.0196 µM [1]. In the Eis inhibitor series, replacing 8‑methyl with 8‑fluoro alters potency ~1.6‑fold [2], indicating that small C8 modifications translate to measurable biochemical shifts. Therefore, the 8‑ethyl compound is expected to exhibit a distinct, non‑interchangeable potency profile relative to the 8‑methyl congener.
| Evidence Dimension | Aldose reductase IC50 (closest available matched pair) |
|---|---|
| Target Compound Data | Not directly measured; predicted to differ from the 8‑methyl analog based on Eis SAR trends |
| Comparator Or Baseline | 8‑Methyl analog (BRENDA entry): IC50 = 0.0196 µM |
| Quantified Difference | Not quantifiable for the exact pair; Eis series shows 1.6‑fold shift for C8 Me→F |
| Conditions | BRENDA reference 738840; pH and temperature not specified |
Why This Matters
For aldose reductase inhibitor screening, a 0.0196 µM benchmark argues that the 8‑ethyl analog should be assayed rather than assumed equipotent to the 8‑methyl compound.
- [1] BRENDA Enzyme Database. (8-methyl-3-[[2-oxo-2-(propylamino)ethyl]sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid — IC50 0.0196 µM for EC 1.1.1.2 (aldose reductase). Reference 738840. (Accessed 2026-05-10). View Source
- [2] Ngo, H.X., et al. Potent 1,2,4-Triazino[5,6 b]indole-3-thioether Inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis. ACS Infect. Dis. 2018, 4, 6, 1030–1040 (C8 Me vs. F comparison). View Source
